N-Hydroxy-2-nitrobenzimidoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

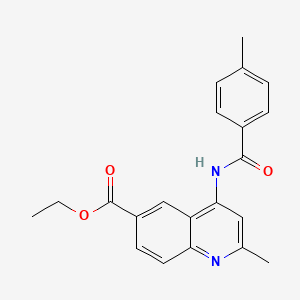

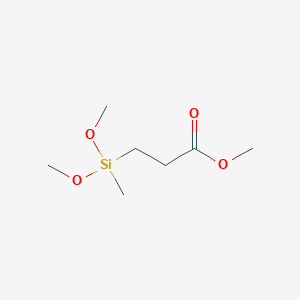

N-Hydroxy-2-nitrobenzimidoyl chloride (HNBN) is a highly reactive, water-soluble organic compound, which has a wide range of applications in the fields of organic synthesis, biochemistry and drug design. HNBN is a derivative of nitrobenzimidazole and is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in drug design. HNBN has also been used in the synthesis of polymers, polysaccharides, and other polymers.

Aplicaciones Científicas De Investigación

1. Chemical Structure and Isomerism

Research on N-alkoxybenzoimidic acid derivatives, including N-Hydroxy-2-nitrobenzimidoyl chloride, has contributed to understanding chemical structure and isomerism. Studies have focused on well-defined E/Z isomers of this compound and related ones to provide data for benzhydroximic acid derivatives. NMR parameters were determined to assess stereochemical significance and effects of electronegative substituents (Schraml et al., 2002).

2. Protein Modification

Another application of related compounds involves water-soluble reagents prepared from 2-hydroxy-5-nitrobenzyl halides, which selectively modify tryptophan and cysteine in amino acids. This demonstrates its potential in protein research and modification (Horton & Tucker, 1970).

3. Environmental Chemistry

In environmental chemistry, the oxidation kinetics of chemicals like nitrobenzene have been studied in the presence of hydroxyl radical scavengers. This research is vital for understanding the environmental impact and degradation pathways of various organic compounds (Zepp, Hoigné, & Bader, 1987).

4. Polymer Chemistry

The compound's derivative has been used in synthesizing novel polymers which can switch from cationic to zwitterionic form upon light irradiation. This has implications for DNA condensation and release, as well as antibacterial applications (Sobolčiak et al., 2013).

5. Molecular Biology Techniques

In molecular biology, techniques involving o-nitrobenzyl protection at the 2'-hydroxyl group of ribonucleic acids have been developed. This is significant for the synthesis of ribooligonucleotides, which are crucial in genetic research and biotechnology (Ohtsuka, Tanaka, & Ikehara, 1974).

Direcciones Futuras

N-Hydroxy-2-nitrobenzimidoyl chloride, like other N-hydroxy compounds, has potential for further exploration in various fields of organic synthesis, drug development, and material science. The structurally modifiable platform of N-hydroxybenzimidazole, for instance, has been applied to the direct C-H functionalization reactions . This suggests that this compound could also be explored in similar contexts.

Propiedades

IUPAC Name |

(1Z)-N-hydroxy-2-nitrobenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H/b9-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJGNRLAWHRNE-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726696.png)

![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)

![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)

![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)